molecular formula C8H12ClNO2 B578637 3,4-Dimethoxy-2-methylpyridine hydrochloride CAS No. 1210824-88-6

3,4-Dimethoxy-2-methylpyridine hydrochloride

Cat. No.: B578637
CAS No.: 1210824-88-6
M. Wt: 189.639
InChI Key: HDJHEBFZHRRVOD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylpyridine hydrochloride: is a chemical compound with the molecular formula C8H11Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-methylpyridine hydrochloride can be synthesized using maltol as a starting material. The synthesis involves several steps, including methylation, ammonification, chlorination, oxidation, methoxylation, and secondary chlorination . The reaction conditions typically involve the use of dimethyl sulfate (DMS) and other reagents to achieve the desired transformations .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2-methylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other active molecules, which then exert their effects through various biochemical pathways. For example, in the preparation of pantoprazole sodium, the compound undergoes further chemical transformations to produce the active drug, which inhibits the proton pump in the stomach lining, reducing gastric acid production .

Comparison with Similar Compounds

Comparison: 3,4-Dimethoxy-2-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3,4-dimethoxy-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-6-8(11-3)7(10-2)4-5-9-6;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHEBFZHRRVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700615
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-88-6
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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